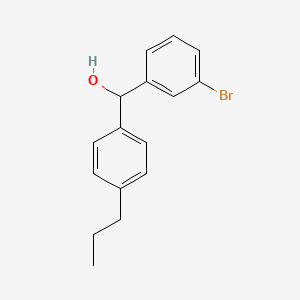(3-Bromophenyl)(4-propylphenyl)methanol
CAS No.:
Cat. No.: VC13404251
Molecular Formula: C16H17BrO
Molecular Weight: 305.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H17BrO |
|---|---|
| Molecular Weight | 305.21 g/mol |
| IUPAC Name | (3-bromophenyl)-(4-propylphenyl)methanol |
| Standard InChI | InChI=1S/C16H17BrO/c1-2-4-12-7-9-13(10-8-12)16(18)14-5-3-6-15(17)11-14/h3,5-11,16,18H,2,4H2,1H3 |
| Standard InChI Key | IRSJFBWTJKEUNX-UHFFFAOYSA-N |
| SMILES | CCCC1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O |
| Canonical SMILES | CCCC1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound’s molecular formula is C₁₆H₁₇BrO, with a molecular weight of 313.21 g/mol. Its structure comprises a central methanol group bonded to a 3-bromophenyl ring and a 4-propylphenyl ring .
Key Functional Groups
-
Bromine atom: Enhances electrophilic reactivity and influences intermolecular interactions .
-
Hydroxyl group: Enables hydrogen bonding and participation in redox reactions .
-
Propyl chain: Introduces hydrophobicity and affects steric bulk.
Table 1: Comparative Properties of Diarylmethanol Derivatives
Synthesis and Optimization
Primary Synthetic Routes
The compound is synthesized via Grignard reaction or cross-coupling methodologies, adapted from analogous diarylmethanol syntheses :
Grignard Reaction Protocol
-
Formation of 3-Bromophenylmagnesium Bromide:
-
Nucleophilic Addition to 4-Propylbenzaldehyde:
-
Purification:
Palladium-Catalyzed Cross-Coupling
-
Buchwald-Hartwig Amination or Suzuki-Miyaura Coupling may introduce the propyl group post-synthesis .
-
Example: Coupling 3-bromophenylboronic acid with 4-propylphenyl methanol derivatives .
Table 2: Synthesis Yields of Analogous Compounds
| Compound | Method | Yield (%) | Reference |
|---|---|---|---|
| (3-Bromophenyl)(4-methylphenyl)methanol | Grignard | 84 | |
| (4-Bromophenyl)(cyclopropyl)methanol | Cross-Coupling | 71 | |
| (3-Bromophenyl)(3-fluorophenyl)methanol | Suzuki Reaction | 49.6 |
Physicochemical Properties
Spectroscopic Data
-
¹H NMR:
-
IR:
Thermodynamic Properties
| Compound | Activity | IC₅₀/MIC | Reference |
|---|---|---|---|
| (4-Bromophenyl)(3-fluoro-2-methylphenyl)methanol | Antitumor (MDA-MB-231 cells) | 12.5 µM | |
| (3-Bromophenyl)(4-methylphenyl)methanol | Antioxidant (DPPH assay) | EC₅₀ = 45 µM |
Challenges and Future Directions
Synthetic Limitations
-
Low yields in cross-coupling reactions due to steric hindrance from the propyl group .
-
Optimization Strategies:
Underexplored Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume